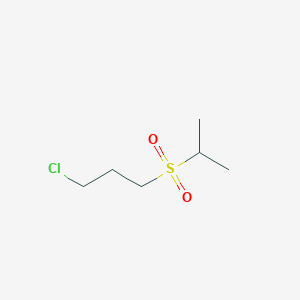

1-氯-3-(丙烷-2-磺酰)丙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

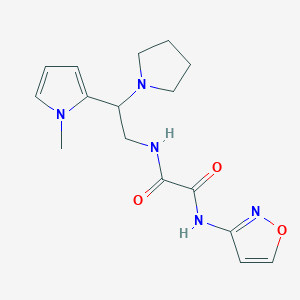

“1-Chloro-3-(propane-2-sulfonyl)propane” is a chemical compound that is likely to be an intermediate used in the preparation of many enzymatic inhibitors . It is also used in the generation and trapping of the derived sulfene with imines and glyoxylates in the presence of chinchona alkaloids to provide chiral sultams and sultones .

Synthesis Analysis

The synthesis of “1-Chloro-3-(propane-2-sulfonyl)propane” could involve the use of 1-Propanesulfonyl chloride . This compound was used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The sulfonyl chloride synthesis by oxidation is another method that could be used . This involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides through oxidative chlorination .Molecular Structure Analysis

The molecular structure of “1-Chloro-3-(propane-2-sulfonyl)propane” is likely to be similar to that of 2-Propanesulfonyl chloride . The molecular formula of 2-Propanesulfonyl chloride is CHClOS, with an average mass of 142.605 Da and a monoisotopic mass of 141.985519 Da .Chemical Reactions Analysis

The chemical reactions involving “1-Chloro-3-(propane-2-sulfonyl)propane” could be similar to those of propane. For instance, during monochlorination of propane, chloropropane is the major product formed . This is because the secondary free radical formed during the reaction is more stable than a primary free radical .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-Chloro-3-(propane-2-sulfonyl)propane” are likely to be similar to those of 1-Propanesulfonyl chloride . This compound has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .科学研究应用

聚合物亲水性的增强

ω-氨基氧代烷基磺酸据报道是通过相应的氯代烷基磺酰氯制备的新型亲核磺基化试剂,提供了一种增强聚合物和蛋白质亲水性的方法。这一进展促进了材料在各种应用中的功能化,包括生物相容性和水溶性改善 (Adamczyk 等人,2001 年)。

燃料电池应用

磺化聚(亚苯醚砜)(SPEs)嵌段共聚物含有芴基团已合成用于燃料电池应用。这些材料表现出高质子传导率和机械性能,使其成为燃料电池膜的有希望的候选材料。这项研究展示了磺化嵌段共聚物在能量转换技术中的潜力 (Bae 等人,2009 年)。

有机合成和安全性

已开发出一种使用甲磺酰氯或对甲苯磺酰氯对 2-炔基和 2-烯基醇进行磺酰化的实用且安全的方法。这种技术利用叔胺和碳酸钾,避免了废胺的处置,并最大程度地减少了危险副产物的产生,展示了一种高效且更安全的对磺酰化反应的方法 (Tanabe 等人,1995 年)。

聚合物中的电子传输

聚(偶氮甲亚砜)薄膜中的电子传输机制已得到研究。这些聚合物通过双(4-氯苯基)砜与双酚的混合物反应制备,显示出与其化学结构相关的半导体性能。这项研究有助于理解聚合物材料中的电子传输,这对于电子和光电应用至关重要 (Rusu 等人,2007 年)。

作用机制

安全和危害

The safety and hazards associated with “1-Chloro-3-(propane-2-sulfonyl)propane” are likely to be similar to those of 3-Chloro-1,2-propanediol . This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may be corrosive to metals . It is toxic if swallowed, causes skin irritation, and causes serious eye damage .

未来方向

属性

IUPAC Name |

1-chloro-3-propan-2-ylsulfonylpropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO2S/c1-6(2)10(8,9)5-3-4-7/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZXLBAMTMNQMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~4~-(4-chlorophenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2722594.png)

![4-Cyanophenyl 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2722595.png)

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)

![1-(2,3-Dimethoxyphenyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B2722603.png)

![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)

![3-Ethenylsulfonyl-N-[4-(5-methyltriazol-1-yl)phenyl]propanamide](/img/structure/B2722607.png)

![N-(2,5-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2722611.png)

![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylbutanamide](/img/structure/B2722616.png)